3-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-3-1-2-11(8-13)14(18)17-10-15(5-6-15)12-4-7-19-9-12/h1-4,7-9H,5-6,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANDQDGQVVTRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps:
Formation of the Cyclopropyl Moiety: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Thiophene Substitution: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Benzamide Formation: The final step involves the formation of the benzamide linkage, typically through the reaction of a benzoyl chloride with an amine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzamide derivatives:
Key Observations:
Functional Groups :
- The target compound’s thiophene-cyclopropyl combination is distinct from flutolanil’s trifluoromethyl-isopropoxy groups and the ethanediamide analog’s dual amide linkage. Thiophene’s electron-rich nature may facilitate π-π stacking or metal coordination, whereas cyclopropane’s strain could affect conformational stability .
- Flutolanil’s trifluoromethyl group enhances lipophilicity and bioactivity, a common feature in agrochemicals .
Molecular Weight and Solubility :
- The target compound (290.8 g/mol) is lighter than its ethanediamide analog (348.8 g/mol), likely due to the absence of a second amide group. This difference may impact solubility and membrane permeability.
Physicochemical Properties
- This strain might also improve metabolic stability in biological systems .
- Thiophene vs. Benzene : Thiophene’s lower aromaticity compared to benzene may reduce π-stacking interactions but increase sulfur-mediated binding (e.g., to enzymes or receptors).
Biological Activity
3-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to compile and analyze existing research on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12ClNOS
- Molecular Weight : 251.74 g/mol
- SMILES Notation :
CC(C(=O)N(Cc1ccsc2c1cccc2)Cl)C
This compound features a chlorobenzamide core with a cyclopropyl group attached to a thiophene ring, which may play a crucial role in its biological activity.
Physical Properties
The compound is characterized by moderate solubility in organic solvents and low solubility in water, which affects its bioavailability and absorption characteristics.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on N-(thiophen-2-yl) derivatives have shown promising fungicidal activities. The structure–activity relationship (SAR) suggests that the presence of the thiophene ring enhances antifungal efficacy due to its ability to interact with biological membranes and inhibit fungal growth .
Anticancer Properties
Emerging studies have suggested that benzamide derivatives can exhibit anticancer properties. The mechanism may involve the inhibition of specific cancer cell lines through apoptosis induction or cell cycle arrest. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential pathways for further investigation .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cell proliferation.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into cell membranes, potentially leading to increased permeability and subsequent cell death.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Case Study 1: Antifungal Activity Assessment
A study investigated the antifungal activity of a series of thiophene-containing benzamides, including derivatives similar to this compound. The results showed that certain derivatives exhibited EC50 values lower than standard antifungal agents, indicating superior efficacy against specific fungal strains .
Case Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity tests were performed on human cancer cell lines using various benzamide derivatives. The results indicated that compounds with a chloro substituent displayed enhanced cytotoxic effects compared to their non-chloro counterparts. This suggests that the introduction of chlorine may play a significant role in increasing biological activity against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Compound | EC50 Value (mg/L) | Reference |
|---|---|---|---|
| Antifungal | 3-Chloro derivative | 4.69 | |
| Anticancer (Breast) | Benzamide derivative | 5.5 | |
| Cytotoxicity | Related benzamide | 10.0 |
Table 2: Structure–Activity Relationship (SAR)
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Chlorine | Increases potency | Enhances membrane interaction |
| Cyclopropyl | Moderate effect | Influences binding affinity |
| Thiophene Ring | Significant enhancement | Improves solubility and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
